molecular formula C6H12O3 B1204154 Butoxyacetic acid CAS No. 2516-93-0

Butoxyacetic acid

Cat. No. B1204154
CAS RN: 2516-93-0
M. Wt: 132.16 g/mol
InChI Key: AJQOASGWDCBKCJ-UHFFFAOYSA-N
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Description

Butoxyacetic acid is an aliphatic organic chemical. It is a liquid with the formula C6H12O3 and has a CAS Registry Number of 2516-93-0 . It is metabolized from n-Butyl glycidyl ether and 2-butoxyethanol .


Synthesis Analysis

n-Butyl glycidyl ether is metabolized renally to Butoxyacetic acid, as is 2-butoxyethanol . Methods have been developed and papers published to detect the compound in urine and blood .


Molecular Structure Analysis

The molecular formula of Butoxyacetic acid is C6H12O3 . The compound is an aliphatic organic chemical .


Chemical Reactions Analysis

While specific chemical reactions involving Butoxyacetic acid are not detailed in the search results, it’s known that the compound is a metabolite of n-Butyl glycidyl ether and 2-butoxyethanol .


Physical And Chemical Properties Analysis

Butoxyacetic acid is a liquid . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Industrial Solvent and Biocide

Butoxyacetic acid is utilized as an industrial solvent due to its aliphatic structure, which makes it effective in dissolving various organic compounds. It is also employed as a biocide, particularly in the production of cleaning and coating products .

Toxicokinetic Studies

The compound is a metabolite of n-butyl glycidyl ether and 2-butoxyethanol. Toxicokinetic studies have been conducted to understand its metabolism and excretion, particularly in occupational settings where exposure to parent compounds may occur. Detection methods for Butoxyacetic acid in biological fluids like urine and blood have been developed to monitor exposure levels .

Hemolytic Effects Research

Butoxyacetic acid has been studied for its hemolytic effects, particularly in comparison between species. For instance, it has been shown that human erythrocytes are relatively resistant to the hemolytic effects of Butoxyacetic acid in vitro, while rat erythrocytes exhibit changes in deformability, cell swelling, and hemolysis upon exposure .

Safety and Hazards

Butoxyacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers

Several papers have been published on Butoxyacetic acid, including studies on its detection in urine and blood , its role as a biomarker of ethylene glycol monobutyl ether exposure , and its application in human health risk assessments .

properties

IUPAC Name

2-butoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQOASGWDCBKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56637-93-5 (hydrochloride salt)
Record name n-Butoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0050392
Record name 2-Butoxyacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2516-93-0
Record name Butoxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2516-93-0
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Record name n-Butoxyacetic acid
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Record name 2516-93-0
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Record name 2-Butoxyacetic acid
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Record name 2-butoxyacetic acid
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Record name Butoxyacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041844
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Synthesis routes and methods

Procedure details

Sodium metal (16 g) was added to 92.5 ml of butanol and heated at reflux under nitrogen. After the sodium had reacted, chloroacetic acid (32.9 g) in 40 ml of butanol was added dropwise and then heated at reflux for twenty hours. The mixture, upon cooling to room temperature, was added to 1300 ml of water and extracted four times with 250-ml portions of diethyl ether. The aqueous phase was acidified to about pH 2 with aqueous hydrochloric acid and again extracted four times with 250-ml portions of diethyl ether. The organic extracts were combined and dried over sodium sulfate, filtered, and concentrated in vacuo. Distillation afforded the title compound as an oil. Structure assignment was supported by the proton nmr spectrum.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
92.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32.9 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
1300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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